3-(2-Chloro-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole
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Description
The compound “3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole” is a derivative of oxadiazole . Oxadiazoles and their derivatives are known to exhibit potent bactericidal activity against a wide range of microorganisms . They are common motifs in drug-like compounds and are regularly employed to replace the ester and amide functions with bioisosteric alternatives . These compounds have become significant pharmacological scaffolds, particularly in the treatment of cancer disease, due to their extensive and powerful activity .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves several steps. A number of fresh 1,3,4-oxadiazole derivatives and analogues were created and their effectiveness as antimicrobials against a variety of pathogenic gram-positive and gram-negative organisms was examined . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including “3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole”, is characterized by a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles are complex and involve several steps. For example, the treatment of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux for several hours can lead to the synthesis of 1,2,4-oxadiazoles .Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been used as GSK-3β inhibitors .
Mode of Action
1,2,4-oxadiazoles have been reported to exhibit their anti-infective properties by interacting with various targets . For instance, some 1,2,4-oxadiazole derivatives have been designed and synthesized as novel GSK-3β inhibitors .
Biochemical Pathways
It’s known that 1,2,4-oxadiazoles can affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that 1,2,4-oxadiazoles can exhibit a range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Properties
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c1-5-11-9(12-16-5)7-4-6(13(14)15)2-3-8(7)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUUCJMOPSEOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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